

A Theoretical Deep Dive into the Molecular Structure of N-Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Phenylglycine	
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This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of **N-Phenylglycine** (also known as α -phenylglycine). **N-Phenylglycine**, a non-proteinogenic amino acid, is a crucial component in various pharmaceuticals and natural products. Understanding its conformational landscape and structural properties is paramount for rational drug design and development. This document summarizes key findings from computational studies, presenting detailed data on its stable conformers, geometric parameters, and vibrational analysis, supported by descriptions of the methodologies employed.

Conformational Landscape of N-Phenylglycine

Theoretical investigations, primarily using Density Functional Theory (DFT), have revealed a complex conformational landscape for **N-Phenylglycine**. A systematic search on the potential energy surface of the molecule has identified seventeen distinct stable conformers. These conformers are characterized by different intramolecular interactions that stabilize their structures.

The stable conformers of **N-Phenylglycine** can be broadly categorized into four types based on the dominant intramolecular hydrogen bonding and other weak interactions:

• Type I: Stabilized by a hydrogen bond between the amino group and the carbonyl oxygen (N–H···O=C).



- Type II: Characterized by a strong hydrogen bond between the hydroxyl group of the carboxylic acid and the nitrogen atom of the amino group (O–H···N).
- Type III: Involves a weak hydrogen bond between the amino group and the hydroxyl oxygen (N–H···O–H).
- Type IV: Stabilized by a contact between the carbonyl oxygen and a hydrogen atom of the phenyl ring (C=O···H–C).

The following diagram illustrates the workflow typically employed in the computational conformational analysis of **N-Phenylglycine**.



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Computational workflow for N-Phenylglycine conformational analysis.

Geometric Parameters of N-Phenylglycine Conformers

The geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformers of **N-Phenylglycine** have been determined through geometry optimization at the DFT/B3LYP/6-311++G(d,p) level of theory. The following tables summarize



these key parameters for the two most stable identified conformers, designated as ICa and ICc, both belonging to Type I.

Table 1: Selected Bond Lengths (Å) of the Most Stable N-Phenylglycine Conformers

Bond	Conformer ICa	Conformer ICc
Cα - Cβ	1.523	1.524
Cα - N	1.465	1.466
Cα - C'	1.528	1.527
C' - O1	1.215	1.216
C' - O2	1.357	1.356
O2 - H	0.971	0.971
N - H1	1.014	1.013
N - H2	1.017	1.018
Cβ - C1(Ph)	1.516	1.515

Table 2: Selected Bond Angles (°) of the Most Stable N-Phenylglycine Conformers



Angle	Conformer ICa	Conformer ICc
Cβ - Cα - N	111.4	111.2
Cβ - Cα - C'	112.1	112.3
Ν - Cα - C'	109.8	109.9
Cα - C' - O1	124.9	124.8
Cα - C' - O2	111.8	111.9
O1 - C' - O2	123.3	123.3
C' - O2 - H	106.5	106.6
Cα - N - H1	110.2	110.4
Cα - N - H2	111.5	111.3
H1 - N - H2	108.7	108.6
Cα - Cβ - C1(Ph)	113.5	113.7

Table 3: Selected Dihedral Angles (°) of the Most Stable N-Phenylglycine Conformers

Dihedral Angle	Conformer ICa	Conformer ICc
N - Cα - Cβ - C1(Ph)	-65.2	64.8
C' - Cα - Cβ - C1(Ph)	178.3	-179.1
Cβ - Cα - C' - O1	-16.8	15.9
Cβ - Cα - C' - O2	164.1	-165.0
Ν - Cα - C' - O1	105.4	-106.3
Ν - Cα - C' - O2	-73.7	72.8
Cβ - Cα - N - H1	60.1	-59.5
Cβ - Cα - N - H2	-178.9	179.3



Vibrational Analysis

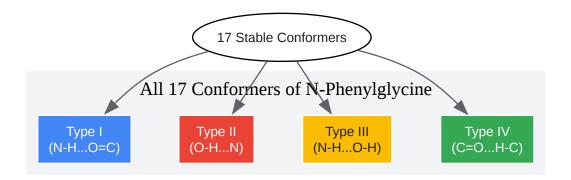
Vibrational frequency calculations are essential for confirming that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental data.

Table 4: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for the Most Stable Conformer (ICa) of **N-Phenylglycine**

Vibrational Mode	Calculated (Scaled) Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)
O-H stretch	3575	3578
N-H symmetric stretch	3420	3422
N-H asymmetric stretch	3505	3508
C=O stretch	1765	1768
C-N stretch	1190	1192
C-O stretch	1175	1178
NH2 wagging	850	852
Phenyl ring C-H stretch	3050-3100	3055-3105
Phenyl ring C=C stretch	1450-1600	1455-1605

The following diagram illustrates the classification of the seventeen identified conformers of **N-Phenylglycine** based on their primary stabilizing intramolecular interactions.





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Classification of **N-Phenylglycine** conformers.

Methodologies Computational Protocols

The theoretical calculations summarized in this guide were predominantly performed using the Gaussian suite of programs. The general computational protocol involved the following steps:

- Conformational Search: An initial conformational search was conducted to locate all possible minima on the potential energy surface. This was achieved through a systematic scan of the torsional degrees of freedom of the N-Phenylglycine molecule.
- Geometry Optimization: The geometries of all identified conformers were fully optimized
 without any symmetry constraints using Density Functional Theory (DFT) with the B3LYP
 functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a
 good balance between accuracy and computational cost for systems of this nature.
- Frequency Calculations: Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)) for all optimized structures. These calculations served two purposes: to confirm that the optimized geometries were true minima on the potential energy surface (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra for comparison with experimental data. The calculated frequencies were scaled by an empirical factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method.



 Energy Calculations: Single-point energy calculations were performed at a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set, on the B3LYP optimized geometries to obtain more accurate relative energies of the conformers.

Experimental Protocols

The theoretical calculations were complemented and validated by experimental studies, primarily Fourier Transform Infrared (FTIR) spectroscopy.

- Sample Preparation: N-Phenylglycine samples were typically prepared for spectroscopic analysis in the gas phase or isolated in an inert gas matrix at low temperatures (matrix isolation).
- FTIR Spectroscopy: Infrared spectra were recorded using a high-resolution FTIR
 spectrometer. The matrix isolation technique, where molecules are trapped in a solid matrix
 of an inert gas (e.g., argon or nitrogen) at cryogenic temperatures, is particularly useful for
 studying the vibrational spectra of individual conformers, as it prevents intermolecular
 interactions and freezes out the conformational equilibrium.
- Spectral Analysis: The experimental spectra were analyzed and compared with the
 theoretically predicted spectra for the different conformers. The excellent agreement
 between the experimental and scaled theoretical frequencies and intensities allowed for the
 unambiguous identification and characterization of the most stable conformers of NPhenylglycine.

This comprehensive theoretical and experimental approach provides a detailed and reliable picture of the molecular structure and conformational preferences of **N-Phenylglycine**, which is invaluable for its application in medicinal chemistry and drug development.

 To cite this document: BenchChem. [A Theoretical Deep Dive into the Molecular Structure of N-Phenylglycine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554712#theoretical-calculations-on-n-phenylglycine-molecular-structure]

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